

Thermodynamic Properties of Triphenylphosphinechlorogold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphinechlorogold(I) ((PPh₃)AuCl) is a significant organogold compound with applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, predicting its stability under various conditions, and elucidating its reaction mechanisms. This technical guide provides a summary of the available thermal data for **triphenylphosphinechlorogold**, detailed experimental protocols for determining its key thermodynamic parameters, and a compilation of the thermodynamic properties of its key precursor, triphenylphosphine. Due to a lack of published experimental data for the standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy of **triphenylphosphinechlorogold**, this guide focuses on the methodologies that would be employed for their determination.

Thermal Properties of Triphenylphosphinechlorogold

Currently, there is a notable absence of comprehensive experimental data in the peer-reviewed literature for the standard thermodynamic properties of **triphenylphosphinechlorogold**, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°).

The primary thermal data point available is its decomposition temperature. Thermogravimetric analysis (TGA) has indicated that the decomposition of **triphenylphosphinechlorogold** commences at approximately 220°C.

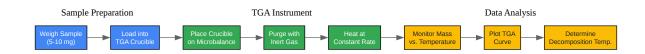
Thermodynamic Data for Triphenylphosphine

Understanding the thermodynamic properties of the triphenylphosphine (PPh₃) ligand is essential for estimating the properties of the coordination complex. The following table summarizes the available thermodynamic data for solid triphenylphosphine.

Thermodynamic Property	Symbol	Value	Units
Molar Mass	М	262.29	g·mol ^{−1}
Standard Enthalpy of Formation (solid)	ΔHf°	166.5 ± 2.9	kJ·mol⁻¹
Heat Capacity (solid, at 298.15 K)	Ср	310.9	J·mol ^{−1} ·K ^{−1}
Enthalpy of Fusion	ΔHfus	19.69	kJ·mol⁻¹
Enthalpy of Sublimation	ΔHsub	109.2 ± 1.1	kJ·mol⁻¹

Experimental Protocols for Thermodynamic Characterization

To determine the thermodynamic properties of **triphenylphosphinechlorogold**, several standard experimental techniques would be employed. The following sections detail the methodologies for these key experiments.


Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to determine the thermal stability and decomposition profile of a compound.

Methodology:

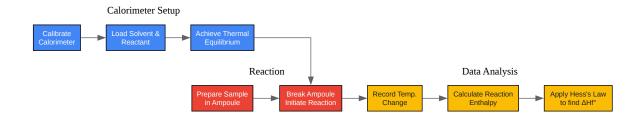
- Sample Preparation: A small, accurately weighed sample of crystalline
 triphenylphosphinechlorogold (typically 5-10 mg) is placed into a tared TGA crucible,
 commonly made of platinum or alumina.
- Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
- Atmosphere Control: The furnace is purged with a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
- Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).
- Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as mass loss versus temperature. The onset temperature of decomposition is determined from this plot.

Click to download full resolution via product page

Thermogravimetric Analysis (TGA) Experimental Workflow.

Solution Calorimetry

Solution calorimetry is a versatile method for determining the enthalpy of formation of compounds that are soluble in a suitable solvent and for which a well-defined reaction can be conducted within the calorimeter.


Methodology:

• Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard chemical reaction with a known enthalpy change, such as the dissolution of potassium

chloride (KCI) in water, or by electrical calibration.

- Reactant Preparation: A precisely known amount of a reactant (e.g., a ligand that can
 displace triphenylphosphine) is dissolved in a suitable solvent (e.g., dimethylformamide or
 acetonitrile) inside the reaction vessel of the calorimeter. The system is allowed to reach
 thermal equilibrium.
- Sample Encapsulation: A carefully weighed sample of triphenylphosphinechlorogold is sealed in a fragile glass ampoule.
- Reaction Initiation: Once the baseline temperature is stable, the ampoule is broken, initiating the reaction.
- Temperature Monitoring: The temperature change of the solution is meticulously recorded until thermal equilibrium is re-established.
- Enthalpy Calculation: The enthalpy of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of triphenylphosphinechlorogold can then be derived using Hess's law, provided the enthalpies of formation of all other reactants and products are known.

Click to download full resolution via product page

Solution Calorimetry Experimental Workflow.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion for solid and liquid samples. From the enthalpy of combustion, the standard enthalpy of formation can be calculated.

Methodology:

- Sample Preparation: A known mass of triphenylphosphinechlorogold is pressed into a
 pellet and placed in the sample cup within the bomb calorimeter. A fuse wire is positioned to
 be in contact with the sample.
- Bomb Assembly: A small amount of water is added to the bottom of the bomb to ensure that
 the combustion products are in their standard states. The bomb is then sealed and
 pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach a stable initial temperature.
- Combustion: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water surrounding the bomb is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat released by the combustion is calculated from the temperature rise
 and the previously determined heat capacity of the calorimeter (calibrated using a standard
 like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and the
 formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The
 standard enthalpy of formation is then calculated from the standard enthalpy of combustion.

Click to download full resolution via product page

Bomb Calorimetry Experimental Workflow.

Conclusion

While **triphenylphosphinechlorogold** is a compound of significant interest, a comprehensive, experimentally determined set of its thermodynamic properties is not currently available in the public domain. The thermal stability has been preliminarily characterized by a decomposition onset of approximately 220°C. The determination of fundamental thermodynamic values such as the standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy awaits rigorous experimental investigation using the well-established techniques of thermogravimetric analysis, solution calorimetry, and bomb calorimetry as detailed in this guide. Such data would be invaluable for the continued development and application of this important organogold compound.

 To cite this document: BenchChem. [Thermodynamic Properties of Triphenylphosphinechlorogold: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139427#thermodynamic-properties-of-triphenylphosphinechlorogold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.